molecular formula C7H12ClN3 B572382 1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride CAS No. 1242339-08-7

1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride

Cat. No.: B572382
CAS No.: 1242339-08-7
M. Wt: 173.64 g/mol
InChI Key: NTSWFLOEQVDSJQ-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2.

Scientific Research Applications

1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride typically involves the reaction of pyrrolidine with pyrazole under specific conditions. One common method involves the use of enaminones and hydrazines in the presence of a catalyst such as iodine. The reaction proceeds through a cascade mechanism, resulting in the formation of the pyrazole ring . Industrial production methods may involve bulk synthesis and custom synthesis processes to ensure high purity and yield .

Chemical Reactions Analysis

1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the pyrazole ring .

Comparison with Similar Compounds

1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride can be compared with other similar compounds, such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 1-Pyrrolidin-3-yl-1H-pyrazole dihydrochloride involves the reaction of pyrrolidine with 1H-pyrazole in the presence of a suitable acid catalyst followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Pyrrolidine", "1H-pyrazole", "Acid catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrrolidine and 1H-pyrazole are mixed together in the presence of an acid catalyst such as p-toluenesulfonic acid.", "Step 2: The mixture is heated under reflux for several hours to allow the reaction to take place.", "Step 3: After the reaction is complete, the mixture is cooled and hydrochloric acid is added dropwise to form the dihydrochloride salt of the product.", "Step 4: The dihydrochloride salt is filtered, washed with cold water and dried under vacuum to obtain the final product, 1-Pyrrolidin-3-yl-1H-pyrazole dihydrochloride." ] }

CAS No.

1242339-08-7

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

1-pyrrolidin-3-ylpyrazole;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c1-3-9-10(5-1)7-2-4-8-6-7;/h1,3,5,7-8H,2,4,6H2;1H

InChI Key

NTSWFLOEQVDSJQ-UHFFFAOYSA-N

SMILES

C1CNCC1N2C=CC=N2.Cl.Cl

Canonical SMILES

C1CNCC1N2C=CC=N2.Cl

Origin of Product

United States

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